3-(4-Methoxyphenyl)-3-methylbutanoic acid

Description

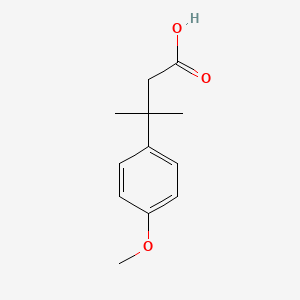

3-(4-Methoxyphenyl)-3-methylbutanoic acid is a branched-chain carboxylic acid featuring a methoxy-substituted phenyl group at the β-position of the butanoic acid backbone. The methoxy group (-OCH₃) at the para position of the aromatic ring enhances electron-donating effects, influencing the compound’s acidity, solubility, and reactivity.

Properties

IUPAC Name |

3-(4-methoxyphenyl)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,8-11(13)14)9-4-6-10(15-3)7-5-9/h4-7H,8H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQSLLJGDHNKAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30311772 | |

| Record name | 3-(4-methoxyphenyl)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1136-01-2 | |

| Record name | NSC245189 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-methoxyphenyl)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-3-methylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of 4-methoxyphenylacetic acid with isobutyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an inert solvent like dimethylformamide (DMF) under an argon atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve catalytic processes to improve yield and efficiency. For example, the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts, can be employed to form the carbon-carbon bonds necessary for the compound’s structure .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-hydroxyphenyl-3-methylbutanoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 3-(4-methoxyphenyl)-3-methylbutanol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

Oxidation: 4-Hydroxyphenyl-3-methylbutanoic acid.

Reduction: 3-(4-Methoxyphenyl)-3-methylbutanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxyphenyl)-3-methylbutanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s effects are mediated through pathways involving oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Positional Variants

2-(4-Methoxyphenyl)-3-methylbutanoic acid (CAS 51632-31-6)

- Structure : The methoxyphenyl and methyl groups are positioned at C2 and C3, respectively, creating a positional isomer.

- Properties: Melting point: 153–156°C; pKa ~4.41 (predicted). Higher acidity compared to 3-(4-methoxyphenyl)-3-methylbutanoic acid due to closer proximity of electron-withdrawing carboxylic acid and electron-donating methoxy groups.

- Application : Identified as an impurity in gliquidone (an antidiabetic drug), highlighting its relevance in pharmaceutical quality control .

4-(4-Methoxyphenyl)-3-methylbutanoic acid

- Structure : Methoxyphenyl at C4 and methyl at C3.

- Properties :

3-(3-Methoxypropoxy)-4-methoxybenzyl Derivatives

Halogenated and Substituted Phenyl Analogs

3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid (CAS 1181635-62-0)

- Structure : Fluoro and methyl substituents replace the methoxy group.

- Properties: Fluorine’s electron-withdrawing effect reduces acidity (pKa likely >5) compared to the methoxy analog.

2-(Acenaphthen-5-yl)-3-methylbutanoic acid

Simplified Backbone Analogs

3-Methylbutanoic Acid

- Structure : Lacks the methoxyphenyl group.

- Properties: Lower molecular weight (102.13 g/mol) and higher volatility. Key odorant in fermented foods (rancid/cheese-like notes) with a low aroma threshold due to branching .

4-(4-Methylphenyl)butanoic acid

Ester and Prodrug Derivatives

Propenoic Acid 3-(4-Methoxyphenyl)-3-methylbutyl Ester

- Structure : Esterified form of the parent acid.

- Properties: Reduced acidity (non-ionic form) and increased volatility. Used in cosmetics (e.g., UV filters) due to enhanced skin permeability .

Methyl 4-Methoxy-3-oxobutyrate

Comparative Data Table

*Predicted based on structural analogs.

Key Research Findings

- Substituent Position : Positional isomers (e.g., 2- vs. 3-substituted) significantly alter acidity and biological activity. Proximity of electron-donating groups to the carboxylic acid enhances acidity .

- Halogenation : Fluorine substitution improves metabolic stability and lipophilicity, critical for pharmacokinetics .

- Esterification: Converts carboxylic acids into non-ionic forms, enhancing volatility and bioavailability for topical applications .

- Aromatic Systems : Bulky aromatic groups (e.g., acenaphthenyl) increase fungicidal activity but may reduce aqueous solubility .

Biological Activity

3-(4-Methoxyphenyl)-3-methylbutanoic acid, also known as a derivative of phenylbutyric acid, is an organic compound with significant biological activities. This article will explore its properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C12H16O3

- Molecular Weight : 208.25 g/mol

- Structure : The compound features a methoxy group attached to a phenyl ring connected to a butanoic acid chain, which influences its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : The compound has shown potential antimicrobial effects against several bacterial strains. Studies suggest that it may inhibit the growth of pathogens, making it a candidate for further investigation in antibiotic development.

- Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can reduce inflammatory markers, suggesting its potential use in treating inflammatory diseases .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes related to cancer progression. For instance, it has shown moderate inhibitory activity against malate dehydrogenase (MDH) enzymes, which are involved in metabolic pathways linked to cancer cell proliferation .

The mechanism through which this compound exerts its effects involves:

- Interaction with Molecular Targets : The methoxy group can form hydrogen bonds with active sites of enzymes and receptors, influencing their activity.

- Influence on Signaling Pathways : The compound appears to modulate pathways associated with oxidative stress and inflammation, which are critical in various disease processes.

Case Studies and Research Findings

A summary of key studies evaluating the biological activity of this compound is provided below:

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-Methoxyphenylacetic Acid | Lacks butanoic chain | Moderate antimicrobial activity |

| 3-(4-Hydroxyphenyl)-3-methylbutanoic Acid | Hydroxyl group instead of methoxy | Enhanced anti-inflammatory effects |

| 3-(4-Methoxyphenyl)-3-methylbutanol | Alcohol group instead of carboxylic acid | Reduced enzyme inhibition potency |

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Therapeutic Applications : Investigating its potential as a treatment for bacterial infections and inflammatory diseases.

- Mechanistic Studies : Understanding the detailed molecular mechanisms underlying its biological effects.

- Clinical Trials : Conducting trials to evaluate safety and efficacy in human subjects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.